4,5-Dichloro-6-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

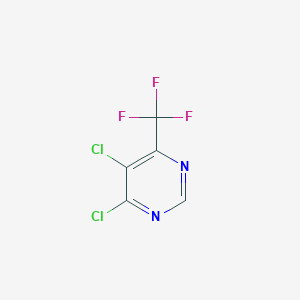

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5HCl2F3N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the pyrimidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial to optimize the production process .

Analyse Des Réactions Chimiques

Transesterification

Diethyl oxalate undergoes transesterification reactions, where the ethoxy groups are exchanged with other alcohols in the presence of a catalyst. For instance, it reacts with phenol to form diphenyl oxalate using solid-acid catalysts such as MoO₃/TiO₂.

where PhOH represents phenol.

In a study of the transesterification of dimethyl oxalate (DMO) with ethanol (EtOH) using various catalysts, a lower pKb value resulted in a stronger nucleophilicity and a higher catalytic efficiency . Sodium tert-butoxide exhibited a high turnover frequency (TOF) value of 274,032 h⁻¹ at room temperature .

Claisen Condensation

Diethyl oxalate participates in Claisen condensation reactions with compounds containing active methylene groups, such as ketosteroids, leading to the formation of glyoxalyl derivatives. These reactions typically require basic conditions.

Hydrogenation

Hydrogenation of diethyl oxalate can yield ethylene glycol in the presence of copper-based catalysts. This reaction is significant in the synthesis of ethylene glycol from renewable resources.

Hydrolysis

Diethyl oxalate undergoes hydrolysis in the presence of water, yielding ethanol and oxalic acid . The hydrolysis reaction's half-life is approximately 0.5 days at pH 4 and 35°C . Studies monitoring the hydrolysis of diethyl oxalate show that the reaction's conductivity increases linearly for approximately 50 hours until a plateau is reached at around 100 hours, indicating the reaction is complete .

Reaction with Amines

Diethyl oxalate reacts with amines, with the outcome depending on the type of amine. With primary amines, it forms a solid compound, N,N-oxamide.

CO Coupling Reaction

Diethyl oxalate can be prepared by a gas phase method where carbon monoxide (CO) is coordinated with ethyl nitrite and catalyzed by a bimetallic supported catalyst to generate diethyl oxalate .

The reaction follows a two-step chemical reaction: a linked reaction where CO is coordinated with ethyl nitrite, and a regeneration reaction where the unreacted gas containing NO reacts with ethanol and oxygen to regenerate ethyl nitrite . This method achieves a high total conversion rate of CO and selectivity for diethyl oxalate .

Applications De Recherche Scientifique

Medicinal Chemistry

4,5-Dichloro-6-(trifluoromethyl)pyrimidine serves as a key intermediate in the development of pharmaceuticals targeting cancer and infectious diseases. Its structural modifications have led to compounds exhibiting significant antitumor and antimicrobial activities.

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). For instance, studies have shown IC50 values as low as 0.126 μM for related compounds. These compounds often induce apoptosis and disrupt critical signaling pathways involved in tumor progression.

- Antimicrobial Properties : Pyrimidine derivatives are known for their antimicrobial activity against various bacterial strains. In vitro assays demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.8 to 6.25 µg/mL.

Agrochemical Development

The compound is also utilized in the synthesis of agrochemicals, including herbicides and fungicides. Its trifluoromethyl group enhances lipophilicity, allowing it to interact effectively with biological membranes in target organisms.

Case Study on Antitumor Activity

A study evaluated the efficacy of a pyrimidine derivative similar to this compound in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated a significant reduction in lung metastasis after treatment over 30 days compared to standard therapies.

Case Study on Antimicrobial Efficacy

In a comparative study against conventional antibiotics, a related compound demonstrated superior activity against Chlamydia species, suggesting potential as a new antimicrobial agent.

Mécanisme D'action

The mechanism of action of 4,5-Dichloro-6-(trifluoromethyl)pyrimidine varies depending on its application. In pharmaceuticals, it often acts by inhibiting specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets . The chlorine atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

- 2,4,6-Trichloropyrimidine

- 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

Comparison: 4,5-Dichloro-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly affect its reactivity and biological activity. Compared to 2,4-dichloro derivatives, the 4,5-dichloro configuration may offer different steric and electronic properties, making it more suitable for certain applications .

Activité Biologique

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with dichloro and trifluoromethyl groups. The presence of these electronegative substituents enhances its reactivity and bioactivity. The molecular formula is , with a molecular weight of 238.00 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antitumor Activity : Research indicates that pyrimidine derivatives can inhibit cell proliferation in cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate significant inhibitory effects on the growth of MDA-MB-231 (triple-negative breast cancer) cells with IC50 values as low as 0.126 μM . These compounds often induce apoptosis and can disrupt key signaling pathways involved in tumor progression.

- Antimicrobial Properties : Pyrimidines are known for their antimicrobial activities. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative organisms. The mechanism often involves inhibition of DNA synthesis or interference with metabolic pathways essential for bacterial growth .

Antitumor Efficacy

A study evaluating the antitumor efficacy of pyrimidine derivatives found that compounds with similar structures to this compound exhibited potent growth inhibition in xenograft mouse models. For example, one derivative reduced tumor size significantly without causing hepatotoxicity .

Antimicrobial Activity

In vitro assays have demonstrated that related pyrimidine compounds possess significant antimicrobial activity against pathogens such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.8 to 6.25 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .

Case Studies

- Case Study on Antitumor Activity : A novel pyrimidine derivative was tested in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The compound demonstrated a significant reduction in metastatic nodules after treatment over a period of 30 days, suggesting effective control over tumor spread .

- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, a related compound showed superior activity against Chlamydia species compared to traditional treatments like penicillin, highlighting its potential as a new antimicrobial agent .

Data Summary

Propriétés

IUPAC Name |

4,5-dichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSXFPPHNGJCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476613 | |

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141602-36-0 | |

| Record name | 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.